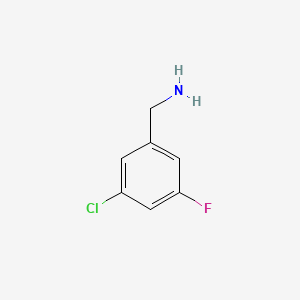

3-Chloro-5-fluorobenzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCYOVBALKWQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238152 | |

| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90390-33-3 | |

| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-5-fluorobenzylamine physical and chemical properties

An In-Depth Technical Guide to 3-Chloro-5-fluorobenzylamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its structural rigidity, combined with the unique electronic properties conferred by the meta-substituted chlorine and fluorine atoms, makes it a valuable synthon for creating complex molecular architectures. The presence of these halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making this compound particularly relevant in the design of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its application as a key intermediate in the development of active pharmaceutical ingredients (APIs), notably in the field of kinase inhibitors.

Molecular and Physicochemical Profile

A precise understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and research.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| CAS Number | 90390-33-3[1] |

| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine |

| Molecular Formula | C₇H₇ClFN[1] |

| Molecular Weight | 159.59 g/mol [1] |

| SMILES | C1=C(C=C(C=C1F)Cl)CN |

| InChI | InChI=1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2 |

| InChIKey | XJCYOVBALKWQQC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Form | Liquid | [2] |

| Color | Clear, light yellow | [2] |

| Boiling Point | 208.1 ± 25.0 °C | Predicted[2] |

| Density | 1.270 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 8.51 ± 0.10 | Predicted[2] |

| Air Sensitivity | Sensitive | [2] |

Solubility and Storage

Based on its structure, which features a polar primary amine group and a nonpolar halogenated aromatic ring, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol, and ethanol. Its solubility in water is anticipated to be limited.

Due to its sensitivity to air, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, typically at refrigerated temperatures (2–8 °C).

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the chemical reduction of its corresponding nitrile, 3-chloro-5-fluorobenzonitrile. This precursor is commercially available and can be efficiently converted to the target amine using powerful reducing agents.

Rationale for Synthetic Route

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., Borane-THF or Borane-dimethyl sulfide) are highly effective for this purpose. The borane-based reagents are often preferred for their milder reaction conditions and easier workup procedures compared to LiAlH₄. The following protocol details a robust method using a borane complex.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

Materials:

-

3-Chloro-5-fluorobenzonitrile[3]

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)[4]

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), e.g., 3M aqueous solution

-

Sodium Hydroxide (NaOH), e.g., 3M aqueous solution

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane complex (e.g., BMS, approx. 1.1-1.5 eq) dropwise via a syringe. Causality: The slow addition at a reduced temperature is crucial to control the initial exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and cautiously quench it by the slow, dropwise addition of 3M HCl. This step hydrolyzes the intermediate borane-amine complex and should be performed in a fume hood due to the evolution of hydrogen gas. Continue stirring until gas evolution ceases.

-

Workup - Acid/Base Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the careful addition of 3M NaOH. Causality: Basification deprotonates the ammonium salt, liberating the free amine into its organic-soluble form.

-

Extraction: Extract the aqueous layer three times with an organic solvent like DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Spectroscopic Characterization (Predicted)

While a comprehensive public database of experimental spectra for this specific molecule is limited, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Key Predicted Signals |

| ¹H NMR | ~7.0-7.3 ppm: 3H, multiplet (aromatic protons).~3.8-3.9 ppm: 2H, singlet (benzylic -CH₂-).~1.5-2.0 ppm: 2H, broad singlet (amine -NH₂). |

| ¹³C NMR | ~161-164 ppm: (d, ¹JCF, C-F).~140-145 ppm: (Ar C-Cl & Ar C-CH₂N).~110-130 ppm: (other aromatic carbons).~45-46 ppm: (benzylic -CH₂-). |

| IR (cm⁻¹) | 3300-3400: Two sharp peaks (N-H stretch, primary amine).[5][6][7][8][9]3000-3100: (Aromatic C-H stretch).2800-2950: (Aliphatic C-H stretch).1570-1610: (C=C aromatic ring stretch).1200-1350: (Aromatic C-N stretch).[7][8][9]1000-1100: (C-F stretch).600-800: (C-Cl stretch). |

| Mass Spec (EI) | m/z 159/161: Molecular ion (M⁺) peak with ~3:1 ratio (³⁵Cl/³⁷Cl isotope pattern).m/z 124: Base peak, loss of -NH₂ group, forming the [C₇H₅ClF]⁺ fragment. |

Interpretation Notes:

-

¹H NMR: The aromatic region will show complex splitting due to H-H and H-F coupling. The benzylic protons (-CH₂-) are expected to be a singlet as there are no adjacent protons. The amine protons (-NH₂) typically appear as a broad singlet and can be exchanged with D₂O.[9]

-

¹³C NMR: The carbon attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of both halogen substituents.[10][11][12]

-

IR Spectroscopy: The most diagnostic feature is the pair of sharp peaks ("fangs") in the 3300-3400 cm⁻¹ region, which is characteristic of a primary amine's symmetric and asymmetric N-H stretches.[5][6][7]

-

Mass Spectrometry: The fragmentation is dominated by alpha-cleavage, leading to the loss of the amino group and the formation of a stable benzylic cation.[2][13][14][15][16] The presence of chlorine will be evident from the characteristic M+ and M+2 isotopic pattern.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the nucleophilic character of its primary amine group, which readily participates in a variety of bond-forming reactions.

Caption: General reactivity of this compound with common electrophiles.

Case Study: A Building Block for Kinase Inhibitors

Halogenated aromatic moieties are considered "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors. The chlorine and fluorine atoms can form crucial halogen bonds or other non-covalent interactions within the ATP-binding pocket of kinases, enhancing binding affinity and selectivity.

This compound is an ideal starting point for synthesizing inhibitors of enzymes like Rho-associated coiled-coil kinase (ROCK). ROCK inhibitors are a promising class of drugs for treating glaucoma by increasing aqueous humor outflow.[17][18][19][20][21]

Representative Protocol: Amide Coupling for API Synthesis

This protocol outlines a standard amide bond formation, a common step in constructing more complex drug candidates from this compound.

Materials:

-

This compound

-

A carboxylic acid of interest (R-COOH)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes. Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

-

Amine Addition: Add this compound (1.1 eq) to the activated mixture, followed by the addition of a base such as TEA (2.0 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Safety, Handling, and Storage

This compound is a corrosive chemical and requires careful handling to ensure laboratory safety.

Table 4: GHS Hazard Information

| Hazard Class | Statement |

| Skin Corrosion | H314: Causes severe skin burns and eye damage |

| Eye Damage | H314: Causes severe skin burns and eye damage |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical in a properly functioning chemical fume hood to avoid inhalation of vapors.

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. Avoid all skin contact.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. wikieducator.org [wikieducator.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-5-fluorobenzylamine structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Chloro-5-fluorobenzylamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of active pharmaceutical ingredients (APIs) necessitates a robust and unambiguous protocol for structural verification and purity assessment. This guide provides a comprehensive framework for the complete characterization of this compound, detailing not just the "how" but the "why" behind each analytical choice. We present a self-validating workflow that integrates chromatographic and spectroscopic techniques to ensure the highest standards of scientific integrity. This document is intended to guide researchers in confirming the identity, purity, and detailed structural features of this compound, ensuring its suitability for downstream applications.

Foundational Compound Profile

Before commencing any analysis, it is crucial to understand the basic physicochemical properties of the target compound. This data informs handling, storage, and the selection of appropriate analytical conditions.

| Property | Value | Source |

| CAS Number | 90390-33-3 | [2][3] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [3] |

| Appearance | Clear, light yellow liquid (predicted/reported) | |

| Boiling Point | 208.1 ± 25.0 °C (Predicted) | |

| Density | 1.270 ± 0.06 g/cm³ (Predicted) | |

| SMILES | NCC1=CC(F)=CC(Cl)=C1 |

Safety & Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Store the compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Part I: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Directive: The first step in characterizing any new batch of a chemical intermediate is to establish its purity. HPLC is the gold standard for this purpose, offering high resolution and quantitative accuracy. The goal is to develop a method that can separate the main component from any potential impurities, such as starting materials, byproducts, or degradation products.

Rationale for Method Development

A reverse-phase HPLC (RP-HPLC) method is the logical starting point for a moderately polar compound like this compound. A C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution. UV detection is ideal, as the benzene ring provides a strong chromophore.

Detailed Experimental Protocol: RP-HPLC

-

Instrumentation & Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagent & Sample Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

-

Sample Diluent: 50:50 mixture of Mobile Phase A and B.

-

Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of ~1.0 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

-

System Suitability & Acceptance Criteria:

-

Before sample analysis, perform five replicate injections of the standard solution.

-

The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Data Analysis:

-

Calculate the purity of the sample using the area percent method.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Part II: Spectroscopic Identity Confirmation

Once purity is established, a suite of spectroscopic techniques must be employed to confirm the molecular structure. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous confirmation.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate fluorine reference standard (e.g., CFCl₃ at δ 0.00 ppm).[5]

-

¹H NMR Analysis: The proton NMR spectrum will confirm the number and environment of the hydrogen atoms. Based on the structure and data from analogs like 3-fluorobenzylamine[6], the following signals are expected:

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~ 7.1 - 7.3 | m | 1H | H-6 | This proton is ortho to the chlorine, showing coupling to H-2 and H-4. |

| ~ 6.9 - 7.1 | m | 1H | H-2 | This proton is ortho to the aminomethyl group and will show coupling to H-6 and a key long-range coupling to the fluorine atom (JHF). |

| ~ 6.8 - 6.9 | m | 1H | H-4 | This proton is ortho to the fluorine, showing coupling to H-2, H-6, and a strong coupling to the fluorine atom (JHF). |

| ~ 3.9 | s | 2H | -CH₂- | The benzylic protons, typically a singlet unless there is restricted rotation. |

| ~ 1.6 | br s | 2H | -NH₂ | The amine protons, often a broad singlet. The chemical shift is concentration-dependent and the peak may exchange with D₂O. |

¹³C NMR Analysis: The carbon spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling constants (JCF), which are highly diagnostic.

| Predicted Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |

| ~ 163 (d) | C-5 | Carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz). |

| ~ 145 (d) | C-1 | The ipso-carbon bearing the aminomethyl group will show a smaller two-bond C-F coupling (²JCF). |

| ~ 135 (d) | C-3 | Carbon directly bonded to chlorine will also show a small C-F coupling (³JCF). |

| ~ 125 (d) | C-6 | This carbon will exhibit a three-bond C-F coupling (³JCF). |

| ~ 115 (d) | C-4 | This carbon, ortho to fluorine, will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz). |

| ~ 113 (d) | C-2 | This carbon, also ortho to fluorine, will show a two-bond C-F coupling (²JCF ≈ 20-25 Hz). |

| ~ 45 | -CH₂- | The benzylic carbon, relatively unaffected by the aromatic substituents. |

¹⁹F NMR Analysis: This is a critical experiment for any fluorinated compound.[7] It provides direct information about the fluorine's chemical environment.

| Predicted Shift (δ, ppm) | Multiplicity | Rationale & Expected Coupling |

| ~ -110 to -115 | t | The single fluorine on the aromatic ring is expected in this region for aryl fluorides.[8] It will appear as a triplet due to coupling with the two ortho protons (H-4 and H-6). |

Mass Spectrometry (MS)

Directive: MS is used to confirm the molecular weight of the compound and provides evidence for its elemental composition through isotopic patterns.

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement (HRMS).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Acquisition: Infuse the sample directly into the ESI source in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Molecular Ion Peak: The primary goal is to observe the protonated molecule [M+H]⁺. The predicted exact mass for C₇H₈ClFN⁺ is 160.0324.[9] An observed mass within 5 ppm of this value confirms the elemental formula.

-

Isotopic Pattern: A crucial validation step is the analysis of the isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the monoisotopic peak (M). Observing this pattern is definitive proof of the presence of one chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Directive: FTIR provides confirmation of the key functional groups present in the molecule. It is a rapid and reliable technique for identity verification.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

The spectrum should be analyzed for characteristic absorption bands confirming the presence of the amine, aromatic ring, and carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1570 - 1620 | C=C stretch | Aromatic Ring |

| 1400 - 1500 | C=C stretch | Aromatic Ring |

| 1200 - 1350 | C-N stretch | Aryl Amine |

| 1100 - 1250 | C-F stretch | Aryl Fluoride |

| 700 - 850 | C-Cl stretch | Aryl Chloride |

Part III: Definitive Structural Elucidation

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the structure, the absolute proof of atomic arrangement in the solid state can only be achieved through X-ray crystallography.

Single Crystal X-ray Crystallography

Directive: This technique provides the precise three-dimensional coordinates of every atom in the molecule, confirming connectivity, conformation, and intermolecular interactions. Although obtaining suitable crystals can be challenging, it is the ultimate method for structural elucidation.[10]

Caption: Workflow for single crystal X-ray diffraction analysis.

-

Crystal Growth: The most critical step is growing a single, defect-free crystal. For a liquid like this compound, this often involves converting it to a solid salt (e.g., hydrochloride[4]) and using techniques like slow evaporation of a solvent or vapor diffusion.

-

Data Collection: A suitable crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibration and irradiated with a focused beam of X-rays.

-

Structure Solution: The pattern of diffracted X-rays is processed to determine the electron density map of the molecule.

-

Structure Refinement: The atomic positions are refined to best fit the experimental data, resulting in a final, highly accurate 3D model of the molecule.

Integrated Structural Verification Workflow

No single technique is sufficient. A robust characterization relies on the convergence of data from orthogonal methods. This workflow ensures that the identity and purity of the material are beyond doubt.

Caption: A logical workflow for the complete characterization of the title compound.

Summary

The structural analysis of this compound is a multi-faceted process that requires a systematic and integrated approach. By first establishing purity with HPLC and then using a combination of NMR, MS, and FTIR, a researcher can confidently confirm the identity and structure of the compound. While X-ray crystallography provides the highest level of structural detail, it is not always required for routine batch release if the spectroscopic data is clean and unambiguous. This guide provides the necessary protocols and interpretation framework to achieve a complete and scientifically rigorous characterization.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. colorado.edu [colorado.edu]

- 6. 3-Fluorobenzylamine(100-82-3) 1H NMR spectrum [chemicalbook.com]

- 7. azom.com [azom.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3). As a specialized laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the integrity of research. This document synthesizes critical information from safety data sheets and regulatory standards to offer a practical and scientifically grounded resource.

Chemical and Physical Properties

This compound is a substituted aromatic amine. The presence of halogen atoms (chlorine and fluorine) and the amine group on the benzene ring influences its reactivity and toxicological profile.

| Property | Value | Source |

| CAS Number | 90390-33-3 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C7H7ClFN | |

| Molecular Weight | 159.59 g/mol | |

| Physical Form | Liquid | |

| Purity | Typically 95% |

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary dangers are its corrosive nature and potential for causing severe tissue damage upon contact.

GHS Hazard Classification:

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

-

Corrosive to Metals: Category 1[2]

Signal Word: Danger[1]

Hazard Statements:

-

H318: Causes serious eye damage.[2]

-

May cause respiratory irritation.[1]

-

H290: May be corrosive to metals.[2]

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it should be handled with the utmost caution, assuming it may have other, as-yet-unidentified hazardous properties.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure risk.[3] The selection of appropriate PPE should be based on a thorough hazard assessment of the specific experimental procedures.[4]

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[4] For operations with a higher risk of splashing, a full-face shield worn over safety goggles is required.[2][4]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Given the corrosive nature of this compound, regular inspection of gloves for signs of degradation or perforation is critical.

-

Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a PVC apron or a full PVC protective suit may be necessary.[2] Trousers should be worn outside of boots to prevent spills from entering footwear.[2]

-

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to control vapor exposure.[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., ammonia and organic ammonia derivatives filter, Type K, Green) should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for preventing accidents and maintaining the chemical's stability.

Handling:

-

Always work within a designated and properly functioning chemical fume hood.[1]

-

Avoid all personal contact, including inhalation of vapors or mists.[2]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2]

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

-

Use compatible equipment and avoid contact with moisture and incompatible materials.[2]

-

Wash hands thoroughly with soap and water after handling.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2]

-

Keep containers tightly sealed to prevent the escape of vapors and absorption of moisture.[1][2]

-

Store in the original container or a compatible lined metal or plastic container.[2]

-

Containers should be protected from physical damage and inspected regularly for leaks.[2]

-

Recommended storage temperature is in a refrigerator.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[1][2] Delayed onset of pulmonary edema is possible, so medical observation for up to 24 hours may be necessary.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1] Contaminated clothing must be laundered before reuse.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention as there is a danger of perforation of the esophagus and stomach.[1]

Spill and Leak Response:

-

Minor Spills: Evacuate the immediate area. Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Major Spills: Evacuate the laboratory and notify emergency personnel.

Fire-Fighting Measures:

-

This substance is not combustible.[2]

-

Use an extinguishing agent suitable for the surrounding fire (e.g., carbon dioxide, dry chemical, sand, or alcohol-resistant foam).[1]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

Transportation and Disposal

Transportation:

This compound is regulated as a hazardous material for transportation.

-

UN Number: UN2735[1]

-

Proper Shipping Name: AMINES, LIQUID, CORROSIVE, N.O.S. (this compound)[1]

-

Hazard Class: 8 (Corrosive)[1]

-

Packing Group: III[1]

Disposal:

Disposal of this chemical and its containers must be in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not empty into drains.[1] Consult with a licensed professional waste disposal service to ensure proper disposal.

Workflow Diagrams

Emergency Response for Accidental Exposure

Caption: Workflow for immediate actions following accidental exposure.

Safe Handling and Storage Workflow

Caption: Step-by-step workflow for safe handling and storage.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 29 CFR Appendix B to Subpart I of Part 1910 - Nonmandatory Compliance Guidelines for Hazard Assessment and Personal Protective Equipment Selection | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

A Technical Guide to 3-Chloro-5-fluorobenzylamine: Synthesis, Reactivity, and Applications

Executive Summary

3-Chloro-5-fluorobenzylamine is a halogenated aromatic amine that serves as a crucial building block in modern synthetic chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts specific electronic and lipophilic properties that are highly sought after in the design of bioactive molecules. This guide provides an in-depth analysis of its synthesis, explores the characteristic reactivity of its primary amine functionality, and highlights its applications as a key intermediate in drug discovery. We present a validated synthetic protocol via the reduction of 3-chloro-5-fluorobenzonitrile, detail common derivatization pathways including N-acylation and N-alkylation, and discuss its role in the development of potent enzyme inhibitors. This document is intended to be a comprehensive resource, grounded in established chemical principles and supported by authoritative references, to enable researchers to effectively utilize this versatile compound in their work.

Introduction and Significance

Substituted benzylamines are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The specific incorporation of halogen atoms, such as chlorine and fluorine, can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. This compound (C7H7ClFN) is a bifunctional reagent of particular interest, combining the nucleophilic reactivity of a primary benzylamine with the unique electronic profile conferred by its meta-substituted halogen pattern.[3][4] This strategic arrangement makes it an invaluable intermediate for creating complex molecular architectures, particularly in the development of targeted therapeutics such as enzyme inhibitors.[5][6] Understanding its synthesis and reactivity is therefore essential for chemists aiming to leverage its structural advantages in research and development.

Physicochemical and Spectroscopic Profile

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, characterization, and successful application in synthesis.

| Property | Value | Source |

| CAS Number | 90390-33-3 | [3][7] |

| Molecular Formula | C₇H₇ClFN | [3][7] |

| Molecular Weight | 159.59 g/mol | [3][7] |

| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine | [3] |

| Appearance | Colorless to light yellow liquid | [8] |

| Classification | Corrosive Liquid | [9] |

Spectroscopic Data (Expected):

-

¹H NMR: Shows characteristic signals for the aminomethyl protons (CH₂-NH₂) as a singlet, alongside distinct multiplets in the aromatic region corresponding to the three protons on the substituted benzene ring.

-

¹³C NMR: Displays signals for the benzylic carbon and the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing halogen substituents.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 159, with a characteristic M+2 isotope pattern due to the presence of chlorine.

-

Infrared (IR) Spectroscopy: Exhibits characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and methylene groups, and C-Cl and C-F stretching vibrations.

Synthesis of this compound

The most direct and widely employed industrial route to benzylamines is through the reduction of the corresponding benzonitrile.[8][10] This transformation is efficient and high-yielding, utilizing a variety of reducing agents. The precursor, 3-chloro-5-fluorobenzonitrile, is commercially available or can be synthesized from related precursors.[11][12]

A reliable method for this conversion involves the use of a borane complex, such as borane dimethyl sulfide (BMS), which offers high selectivity for the nitrile group, minimizing side reactions.[13]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 3-Chloro-5-fluorobenzonitrile

Causality: This protocol utilizes Borane Dimethyl Sulfide (BMS), a reagent favored for its chemoselectivity in reducing nitriles to primary amines under mild conditions. The reaction proceeds via the formation of a borane-nitrile complex, followed by hydride transfer. The acidic workup is crucial to hydrolyze the resulting amine-borane complex and isolate the free amine product.

-

Inert Atmosphere Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent quenching of the borane reagent.

-

Reagent Charging: Under a positive pressure of inert gas, dissolve 3-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add borane dimethyl sulfide complex (typically a 10 M solution, ~1.1-1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The rate of addition must be controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[13]

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol to destroy any excess borane. Vigorous hydrogen evolution will be observed.

-

Hydrolysis and Isolation: Carefully add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture. This step hydrolyzes the amine-borane complex and forms the hydrochloride salt of the product, which is water-soluble.

-

Basification and Extraction: Make the aqueous solution basic (pH > 10) by the addition of aqueous sodium hydroxide (NaOH). This liberates the free amine. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic character of the primary amine group. This allows for a wide range of derivatization reactions to build more complex molecules.

Caption: Key reactivity pathways of this compound.

-

N-Acylation (Amide Formation): Benzylamines readily react with acyl chlorides or acid anhydrides to form stable N-benzylamides.[8] This reaction, often performed under Schotten-Baumann conditions (using a base like pyridine or aqueous NaOH to neutralize the HCl byproduct), is a robust method for introducing acyl groups. This is a common step in synthesizing molecules for biological screening.

-

N-Alkylation: As a primary amine, it can be N-alkylated using alkyl halides to form secondary and tertiary amines. The benzyl group can later serve as a protecting group for the amine, as it can be removed under hydrogenolysis conditions (H₂ gas with a Palladium catalyst).[10]

-

Oxidation: The oxidation of benzylamines can lead to the corresponding aldimines or, upon hydrolysis, benzaldehydes. Various oxidizing agents can be employed, and the reaction kinetics have been studied for substituted benzylamines, showing that the reaction often proceeds via a hydride-ion transfer in the rate-determining step.

-

Nucleophilic Addition: The amine can participate in nucleophilic addition reactions, for example, with α,β-unsaturated carbonyl compounds (Michael addition) or in the formation of imines with aldehydes and ketones. Studies on the addition of benzylamines to β-nitrostilbenes show that the reaction proceeds via a single step with a four-membered cyclic transition state.[14]

Applications in Research and Drug Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of high-value compounds, particularly in pharmaceuticals.

-

Enzyme Inhibitors: Substituted N-aryl benzylamines have been designed and synthesized as potent and selective inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for prostate cancer therapy.[6] The benzylamine core serves as a key structural element for interaction within the enzyme's active site.

-

Ligands for Protein Binding: Benzylamine-based fragments have been discovered as ligands that bind to proteins in unique conformations. For example, they have been identified as inhibitors of Complement Factor D, a key enzyme in the alternative pathway of the complement system, which is implicated in various inflammatory diseases.[5] The benzylamine moiety is often critical for establishing key binding interactions, such as with acidic residues like aspartate in an enzyme's S1 pocket.[5]

-

Scaffolds for Chemical Libraries: Due to its straightforward derivatization potential, this compound is an excellent starting point for generating libraries of related compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

As a corrosive chemical, proper safety protocols must be strictly followed when handling this compound.

| Hazard Class | Precautionary Statement | Source |

| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection. | [9][15] |

| Serious Eye Damage (Category 1) | Causes serious eye damage. IF IN EYES: Rinse cautiously with water for several minutes. | [15] |

| Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. | [15] |

| General Handling | Handle under a chemical fume hood. Do not breathe mist/vapors. Wash hands thoroughly after handling. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [9][15] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][15][16] Ensure that eyewash stations and safety showers are readily accessible.[15]

Conclusion

This compound is a synthetically versatile and commercially valuable building block. Its preparation is reliably achieved through the reduction of its corresponding nitrile, and its primary amine functionality offers a gateway to a vast chemical space through well-established reactions like N-acylation and N-alkylation. The strategic placement of its halogen substituents provides a unique handle for fine-tuning the properties of target molecules, a feature that has been successfully exploited in the design of potent enzyme inhibitors for drug discovery. This guide has outlined the core scientific principles and practical methodologies required to effectively and safely utilize this important chemical intermediate.

References

- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

- 5. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. PubChemLite - 3-chloro-5-fluorobenzonitrile (C7H3ClFN) [pubchemlite.lcsb.uni.lu]

- 12. 3-Chloro-5-fluorobenzonitrile | C7H3ClFN | CID 2734841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]

- 14. Kinetics and mechanism of the addition of benzylamines to β-nitrostilbenes and β-cyano-4′-nitrostilbenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

Spectroscopic data for 3-Chloro-5-fluorobenzylamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-fluorobenzylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 90390-33-3), a key intermediate in pharmaceutical and agrochemical research.[1][2] As drug development professionals and researchers, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating and confirming molecular structure. This document offers not just the data, but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Overview

This compound is a disubstituted benzylamine with the molecular formula C₇H₇ClFN and a molecular weight of 159.59 g/mol .[1][2] The strategic placement of electron-withdrawing chloro and fluoro groups on the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

| Property | Value | Source |

| IUPAC Name | (3-chloro-5-fluorophenyl)methanamine | [2] |

| CAS Number | 90390-33-3 | [2] |

| Molecular Formula | C₇H₇ClFN | [2] |

| Molecular Weight | 159.59 g/mol | [1] |

| Monoisotopic Mass | 159.0251051 Da | [2] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; // Center carbon for substituents

// Substituents Cl [label="Cl", pos="-2.6,-1.5!", fontcolor="#34A853"]; F [label="F", pos="2.6,-1.5!", fontcolor="#EA4335"]; CH2 [label="CH₂", pos="0,3!"]; NH2 [label="NH₂", pos="0,4.5!"];

// Aromatic Protons H2[label="H", pos="-2.2, -0.1!"]; H4[label="H", pos="0, -3!"]; H6[label="H", pos="1.7, 0.4!"];

// Bonds edge [style=solid]; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

// Substituent Bonds edge [style=solid, style=bold]; C1 -- CH2; CH2 -- NH2; C3 -- Cl; C5 -- F;

// Proton Bonds edge [style=solid, style=bold]; C2 -- H2; C4 -- H4; C6 -- H6;

}

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic structure determination, providing detailed information about the carbon-hydrogen framework.[3]

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting pattern).[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | Multiplet (m) | 3H | Ar-H |

| ~ 3.90 | Singlet (s) | 2H | -CH₂ -NH₂ |

| ~ 1.60 | Broad Singlet (br s) | 2H | -CH₂-NH₂ |

Interpretation and Expert Insights:

-

Aromatic Protons (δ ~ 7.20 - 7.00 ppm): Protons attached to an aromatic ring typically resonate in the 6.5-8.0 ppm region.[5] In this molecule, the three aromatic protons are chemically distinct due to the substitution pattern. The electron-withdrawing nature of chlorine and fluorine will deshield these protons, shifting them downfield. Their signals are expected to be complex multiplets due to small meta and para couplings.

-

Benzylic Protons (δ ~ 3.90 ppm): The methylene (-CH₂) protons are adjacent to both the aromatic ring and the nitrogen atom. This benzylic position typically appears around 2.0-3.0 ppm, but the adjacent electronegative amine group shifts it further downfield to approximately 3.90 ppm.[5] These two protons are equivalent and have no adjacent protons, so they appear as a sharp singlet.

-

Amine Protons (δ ~ 1.60 ppm): The chemical shift of amine (-NH₂) protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. They often appear as a broad singlet and may not always integrate perfectly to two protons. They do not typically couple with adjacent protons due to rapid chemical exchange.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is common for its good solubilizing power and minimal spectral overlap with the analyte.

-

Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio. The Free Induction Decay (FID) signal is then recorded.

-

Data Processing: The FID is subjected to a Fourier Transform (FT) to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of unique carbon environments in a molecule.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 163 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~ 145 | C -CH₂NH₂ |

| ~ 135 (d, ³JCF ≈ 8 Hz) | C -Cl |

| ~ 125 | Ar-C H |

| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H |

| ~ 113 (d, ²JCF ≈ 25 Hz) | Ar-C H |

| ~ 45 | C H₂-NH₂ |

Interpretation and Expert Insights:

-

Aromatic Carbons (δ ~ 113 - 163 ppm): Aromatic carbons typically resonate between 120-150 ppm.[5]

-

The carbon directly bonded to fluorine (C -F) will show the most significant downfield shift and will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 245 Hz. This is a definitive diagnostic signal.

-

The carbons bonded to chlorine (C -Cl) and the aminomethyl group (C -CH₂NH₂) are quaternary and will also be shifted downfield.

-

The remaining three aromatic carbons (CH) will show distinct signals, with their chemical shifts and C-F coupling constants being influenced by their position relative to the fluorine atom.

-

-

Benzylic Carbon (δ ~ 45 ppm): The aliphatic benzylic carbon is shielded relative to the aromatic carbons and is expected around 45 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with key differences in instrument parameters. A proton-decoupled sequence is standard, which results in all carbon signals appearing as singlets (unless coupled to other nuclei like fluorine). A wider spectral width (~240 ppm) is used, and a greater number of scans (often several hundred or thousand) are required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3250 | N-H stretch (amine) | Medium (two bands for primary amine) |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1585, 1500 - 1400 | C=C aromatic ring stretch | Medium to Strong |

| 1470 - 1430 | CH₂ bend (scissoring) | Medium |

| 1250 - 1020 | C-N stretch | Medium |

| 1100 - 1000 | C-F stretch | Strong |

| 800 - 600 | C-Cl stretch | Strong |

Interpretation and Expert Insights:

-

N-H Stretch: A primary amine (-NH₂) will characteristically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

Aromatic C-H and C=C Stretches: The presence of the benzene ring is confirmed by weak C-H stretching bands just above 3000 cm⁻¹ and sharp, medium-to-strong C=C stretching bands in the 1600-1400 cm⁻¹ region.[7]

-

C-Halogen Stretches: The C-F and C-Cl bonds give rise to strong absorptions in the fingerprint region. The C-F stretch is typically very strong and found around 1100-1000 cm⁻¹, while the C-Cl stretch appears at lower wavenumbers, typically 800-600 cm⁻¹.[7]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As this compound is likely a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Data Acquisition: The salt plates are mounted in the spectrometer. A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of fragmentation patterns.[3]

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass/Charge) | Ion | Notes |

| 159/161 | [M]⁺ | Molecular ion peak. The M+2 peak (~32% of M⁺) is characteristic of one chlorine atom. |

| 124/126 | [M - NH₂ - H]⁺ | Loss of the amino group and a hydrogen atom. |

| 94 | [C₆H₃F]⁺ | Loss of CH₂NH₂ and Cl. |

| 99 | [C₆H₄FCl]⁺ | Benzylic cleavage, loss of CH₂NH₂. This fragment is less likely to be the base peak. |

| 123/125 | [M - HCl]⁺ | Likely a significant fragment. |

| 28 | [CH₂NH₂]⁺ | Benzylic cleavage fragment, often the base peak. |

Note: Predicted m/z values are for the monoisotopic mass.[8]

Interpretation and Fragmentation Pathway:

In Electron Ionization (EI) MS, the primary fragmentation pathway for benzylamines is the cleavage of the bond beta to the nitrogen atom (benzylic cleavage). This is a highly favorable process as it results in a stable, resonance-stabilized cation.

Caption: Predicted EI-MS Fragmentation for this compound.

-

Molecular Ion (m/z 159/161): The presence of a single chlorine atom is confirmed by the characteristic isotopic pattern of the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M peak.

-

Base Peak (m/z 30): The most favorable fragmentation is the cleavage of the C-C bond between the aromatic ring and the benzylic carbon. This would typically form a substituted tropylium ion. However, for primary benzylamines, the charge is often retained by the nitrogen-containing fragment, leading to the formation of the [CH₂NH₂]⁺ ion at m/z 30, which is frequently the base peak (most intense signal).

-

Other Fragments: Loss of neutral molecules like HCl (m/z 123) is also a possible fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) system for purification and controlled introduction.

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each nucleus, with C-F coupling providing a definitive signature. IR spectroscopy validates the presence of key functional groups, including the primary amine, the aromatic ring, and the carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the benzylamine structure. This comprehensive spectroscopic dataset provides the necessary analytical validation for researchers and scientists in the fields of chemical synthesis and drug development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. C6H5Cl infrared spectrum of chlorobenzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of chlorobenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. PubChemLite - this compound (C7H7ClFN) [pubchemlite.lcsb.uni.lu]

A Medicinal Chemist's Guide to 3-Chloro-5-fluorobenzylamine: A Strategic Building Block

Abstract

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical motifs, halogenated benzylamines have emerged as particularly valuable scaffolds. This guide provides an in-depth technical analysis of 3-chloro-5-fluorobenzylamine, a building block increasingly utilized for its unique ability to confer advantageous physicochemical and metabolic properties upon parent molecules. We will dissect its core characteristics, explore its synthetic utility, and examine its application in contemporary medicinal chemistry through illustrative case studies, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenation

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[1][2][3] These electronegative atoms can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding interactions with its biological target.[1][4] this compound presents a unique combination of these effects. The meta-substitution pattern of the electron-withdrawing chlorine and fluorine atoms significantly impacts the electronic nature of the phenyl ring and the basicity of the amine, making it a distinct tool for fine-tuning Structure-Activity Relationships (SAR).[5][6][7][8] This guide will elucidate why this specific arrangement of atoms makes this compound a powerful building block in the synthesis of novel therapeutics.[9]

Physicochemical Profile and Reactivity

A thorough understanding of a building block's intrinsic properties is fundamental to its effective application.

Core Properties

The key physicochemical parameters of this compound are summarized below. The presence of both chlorine and fluorine increases the molecular weight and is predicted to influence its lipophilicity (logP) and basicity (pKa) compared to unsubstituted benzylamine.

| Property | Value | Source |

| CAS Number | 90390-33-3 | [10][11][12] |

| Molecular Formula | C₇H₇ClFN | [10][12] |

| Molecular Weight | 159.59 g/mol | [10][11][12] |

| Boiling Point | 208.1±25.0 °C (Predicted) | [11] |

| Density | 1.270±0.06 g/cm³ (Predicted) | [11] |

| pKa | 8.51±0.10 (Predicted) | [11] |

| Appearance | Liquid | [11] |

Note: Some physical properties are predicted values from chemical databases.

The Influence of Halogen Substituents

The chlorine and fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect. This has several important consequences for the medicinal chemist:

-

Reduced Basicity: The electron-withdrawing nature of the halogens decreases the electron density on the nitrogen atom, making the amine less basic (lower pKa) than unsubstituted benzylamine. This can be crucial for modulating ionization at physiological pH, which in turn affects cell permeability, target binding, and off-target effects like hERG channel binding.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the C-Cl bond is also robust. The presence of these halogens on the aromatic ring can block sites susceptible to oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[1]

-

Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions within a protein's binding pocket, most notably halogen bonding.[4][13] A halogen bond is an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen.[4] This provides an additional vector for optimizing ligand affinity and selectivity.[4][13]

Reactivity and Synthetic Handling

As a primary amine, this compound undergoes a range of standard and reliable chemical transformations, making it a versatile synthetic handle. Common reactions include:

-

N-Acylation: Readily reacts with acid chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

N-Arylation/Alkylation: Can be functionalized via reactions like Buchwald-Hartwig amination or standard alkylation with alkyl halides.

It is classified as a corrosive substance and requires appropriate handling in a well-ventilated fume hood, with personal protective equipment to prevent skin and eye contact.[14][15] It is typically stored under an inert atmosphere at 2–8 °C.[11]

Synthetic Pathways and Protocols

The utility of this compound is predicated on its accessibility. While commercially available from numerous vendors, understanding its synthesis from simpler precursors is valuable. A common conceptual route starts from a substituted toluene or benzonitrile.

Caption: Conceptual synthesis of this compound.

Protocol: General Procedure for N-Acylation

This protocol describes a typical amide bond formation, a fundamental reaction in medicinal chemistry.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and cool to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) or a pre-activated carboxylic acid solution (activated with a coupling agent like HATU) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the desired amide.

Applications in Medicinal Chemistry: Case Studies

The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. The 3-chloro-5-fluorobenzyl moiety appears in numerous patents for compounds targeting a wide range of diseases, underscoring its versatility.[10]

Case Study: GPR52 Agonists

The G protein-coupled receptor 52 (GPR52) is a target for treating central nervous system disorders. A known agonist for this receptor is 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide.[16]

-

Role of the Moiety: In this molecule, the 3-chloro-5-fluorobenzyl group is installed on a benzothiophene core.[16] Its role is multifaceted. The halogen atoms likely contribute to favorable lipophilicity for blood-brain barrier penetration. Furthermore, they can engage in specific interactions within the GPR52 binding pocket, potentially forming halogen bonds or other hydrophobic interactions that contribute to the compound's potency and selectivity.[1][4] The benzylamine is used here after being transformed; the key is the benzyl group itself, which is derived from the starting benzylamine building block.

Caption: Role of the building block in a GPR52 Agonist.

Strategic Considerations for the Drug Designer

Choosing this compound over other building blocks is a strategic decision based on a specific hypothesis.

-

When to Use It: A medicinal chemist might select this building block when:

-

There is a need to block a specific metabolic site on the phenyl ring.

-

The SAR studies suggest that electron-withdrawing substituents are favorable for activity.[6][7]

-

A modest increase in lipophilicity is desired.

-

There is an opportunity to form a halogen bond with a Lewis basic residue (e.g., carbonyl oxygen, hydroxyl) in the target's binding site.[4]

-

Modulation of the amine's pKa is required to optimize pharmacokinetic properties.

-

-

Structural Alternatives: When exploring the chemical space around this motif, a chemist might consider:

-

Positional Isomers: 3-Chloro-4-fluorobenzylamine or other arrangements to probe different regions of the binding pocket.[15]

-

Alternative Halogens: Replacing chlorine with bromine could enhance halogen bonding strength but will also increase lipophilicity and reactivity.[2]

-

Non-halogenated analogs: Using 3-fluorobenzylamine or 3-chlorobenzylamine to dissect the individual contributions of each halogen.

-

Bioisosteres: Replacing the chlorine with a trifluoromethyl group to create a more significant change in electronic and steric properties.

-

Conclusion

This compound is more than just another reagent; it is a strategic tool for molecular design. Its unique electronic profile, conferred by the meta-disposed chlorine and fluorine atoms, provides medicinal chemists with a reliable method to enhance metabolic stability, modulate pKa, and introduce specific, potency-enhancing interactions like halogen bonds. As our understanding of subtle molecular interactions continues to grow, the rational application of precisely functionalized building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. This compound | C7H7ClFN | CID 457616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 90390-33-3 [amp.chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. namiki-s.co.jp [namiki-s.co.jp]

- 14. fishersci.com [fishersci.com]

- 15. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-(2-(3-chloro-5-fluorobenzyl)-1-benzothiophen-7-yl)-N-(2-methoxyethyl)benzamide | C25H21ClFNO2S | CID 59193920 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 3-Chloro-5-fluorobenzylamine Derivatives in Therapeutic Development: A Technical Guide

Abstract

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The 3-Chloro-5-fluorobenzylamine scaffold represents a promising starting point for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential biological activities of derivatives of this compound, drawing upon structure-activity relationships of analogous compounds and outlining detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique chemical class.

Introduction: The Strategic Advantage of Halogenation in Drug Design